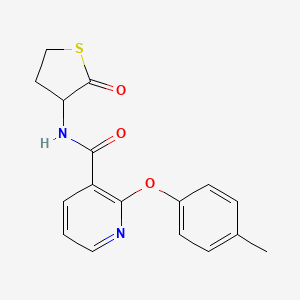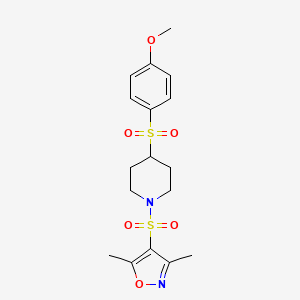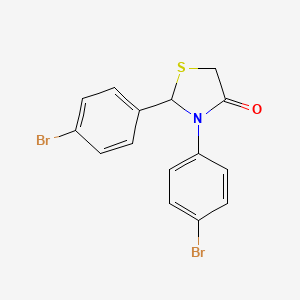![molecular formula C10H9BrFNO3 B3011597 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid CAS No. 926227-44-3](/img/structure/B3011597.png)
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including protection of functional groups, halogen-lithium exchange reactions, and the use of reagents like Lawesson's reagent for thionation. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involves protecting the amine group, followed by a lithium-bromine exchange and subsequent reactions . Similarly, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines involves a cyclocondensation reaction and formylation using Vilsmeyer-Haack reagent . These methods could potentially be adapted for the synthesis of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as NMR and X-ray diffraction analysis. The papers describe the use of these methods to determine the structures and regioselectivity of the reactions , . For the compound of interest, similar analytical techniques would be employed to confirm its structure and purity.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclopalladation, Suzuki cross-coupling, and the synthesis of fluorescent probes , . These reactions are important for the functionalization of compounds and could be relevant for further derivatization of 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds, such as their photophysical properties and catalytic activity, are also discussed. For instance, the palladium complexes described in one paper exhibit luminescence and high catalytic activity for Suzuki cross-coupling reactions . The boronic acid derivative mentioned in another paper has a relatively low pKa value, which is significant for its application in glucose sensing materials . These properties would be important to consider when analyzing 3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid.
Scientific Research Applications
Synthesis of Fluorinated Compounds
Research has explored the synthesis of various fluorinated compounds, which are significant in medicinal chemistry. For example, Sharma et al. (1999) reported the synthesis of 3-fluoro-1-methylphenothiazines through a process involving Smiles rearrangement, highlighting the importance of fluorinated compounds in chemical synthesis (Sharma et al., 1999). Similarly, Hazra et al. (1997) discussed the synthesis of chloramphenicol, a significant antibiotic, using a new intermediate that includes formamido derivatives (Hazra, Pore, & Maybhate, 1997).
Applications in Organic Synthesis
The compound plays a role in the synthesis of racemic amino acids and related compounds. Kitagawa et al. (2004) described the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, showcasing the utility of these compounds in organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Synthesis of Antidepressant Compounds
Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, exploring its potential as an antidepressant. This study shows the relevance of fluorophenyl compounds in developing new therapeutic agents (Yuan, 2012).
Antiprotozoal Agents
Ismail et al. (2005) synthesized biphenyl benzimidazole diamidines starting with haloarylcarbonitriles, including 2-bromo-2-fluorobenzaldehyde. These compounds showed significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2005).
Synthesis of Cytotoxic Compounds
Gul et al. (2009) explored the synthesis of 1-Aryl-3-buthylamino-1-propanone hydrochloride type mono Mannich bases, demonstrating their cytotoxic potency against human T-lymphocytes and myoblasts. This research highlights the role of similar compounds in cancer research (Gul et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-[(2-bromo-5-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZYDECMIMFTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)
![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)


